molecular formula C10H10ClNO B8407785 3-(2-Chloro-phenyl)-3-hydroxy-butyronitrile

3-(2-Chloro-phenyl)-3-hydroxy-butyronitrile

Cat. No. B8407785
M. Wt: 195.64 g/mol
InChI Key: YACRSUUANGCLSM-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-3-hydroxy-butyronitrile is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-hydroxybutanenitrile

InChI

InChI=1S/C10H10ClNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6H2,1H3

InChI Key

YACRSUUANGCLSM-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)(C1=CC=CC=C1Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of diisopropylamine (0.97 mL, 6.83 mmol) in tetrahydrofuran (15 mL) at −78° C. under nitrogen was added a solution of n-butyllithium (2.86 mL, 7.14 mmol, 2.5 M in hexane). After the addition was complete, the mixture was stirred at −78° C. for 10 minutes and removed cooling bath for 5 minutes. The mixture was cooled back to −78° C., acetonitrile (0.33 mL, 6.21 mmol) was added and the reaction mixture was then stirred at −78° C. for 30 minutes. 1-(2-Chloro-phenyl)-ethanone (1 mL, 7.45 mmol) was added and the resulting solution was allowed to warm to ambient temperature. After 18 hours at ambient temperature, saturated aqueous ammonium chloride (5 mL) was added to the reaction mixture and it was concentrated at reduced pressure. The resulting crude product was diluted with ethyl acetate (30 mL), washed with water (15 mL) followed by saturated aqueous sodium chloride (10 mL). The organic layer was concentrated and purified by column chromatography (40 g silica gel cartridge) eluting with ethyl acetate/hexane (0%-15%) to give the product as a colorless oil (1.1 g, 90%).
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
90%

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